molecular formula C14H9BrO2 B13885239 2-(4-Bromophenyl)-1-benzofuran-7-ol

2-(4-Bromophenyl)-1-benzofuran-7-ol

Cat. No.: B13885239
M. Wt: 289.12 g/mol
InChI Key: MCSGWQLNFWLUSK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-benzofuran-7-ol is a brominated benzofuran derivative supplied as a high-purity building block for medicinal chemistry and drug discovery research. Benzofuran is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in numerous natural products and approved drugs . The structural motif of substituted benzofurans is of significant interest in organic synthesis and pharmaceutical development, particularly for constructing novel bioactive molecules . This compound is specifically functionalized with a bromine atom, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex chemical entities for biological screening . Researchers extensively investigate benzofuran derivatives for their potential therapeutic applications, with published studies highlighting their potent anti-cancer properties against various human cancer cell lines, including lung, breast, colon, and leukemia models . The core benzofuran structure is recognized for its ability to interact with key biological targets, including enzymes and receptors, making it a valuable template in the design of enzyme inhibitors and receptor modulators . Key Research Applications: Serves as a synthetic intermediate for novel anti-cancer agents; used in the development of kinase inhibitors; building block for heterocyclic chemistry and material science; precursor for fluorescent probes and chemical biology tools. NOTE: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

2-(4-bromophenyl)-1-benzofuran-7-ol

InChI

InChI=1S/C14H9BrO2/c15-11-6-4-9(5-7-11)13-8-10-2-1-3-12(16)14(10)17-13/h1-8,16H

InChI Key

MCSGWQLNFWLUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-benzofuran-7-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-1-benzofuran-7-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 2-(4-bromophenyl)-1-benzofuran-7-one.

    Reduction: Formation of 2-(phenyl)-1-benzofuran-7-ol.

    Substitution: Formation of 2-(4-substituted phenyl)-1-benzofuran-7-ol derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-benzofuran-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzofuran Derivatives

Compound Name Substituents Dihedral Angle (°) Key Interactions/Properties Reference
2-(4-Bromophenyl)-1-benzofuran-7-ol 4-Bromophenyl (C2), -OH (C7) 8.4 CH–π interactions, moderate polarity
4-Bromo-2-methyl-1-benzofuran-7-carboxylic Acid 4-Bromo (C4), methyl (C2), carboxylic acid (C7) N/A Low solubility in chloroform, methanol
2-(4-Chlorophenyl)-3-ethylsulfinyl-5-iodo-7-methyl-1-benzofuran 4-Chlorophenyl (C2), ethylsulfinyl (C3), iodo (C5), methyl (C7) N/A Antifungal, antimicrobial activity
(E)-1-(5-Bromo-2-(4'-fluorophenyl)benzofuran-7-yl)-3-(4'-chlorophenyl)-prop-2-en-1-one 4-Fluorophenyl (C2), bromo (C5), propen-1-one (C7) N/A Anti-inflammatory (59.5–61.9% activity)

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., bromo, chloro) at the phenyl ring enhances electrophilic reactivity and influences bioactivity. For example, 4-bromophenyl and 4-chlorophenyl substituents in benzofurans are associated with antimicrobial properties , while fluorophenyl derivatives (e.g., in ) may exhibit altered binding affinities due to fluorine’s smaller atomic radius and higher electronegativity .
  • Functional Group Impact : The hydroxyl group at C7 in the title compound increases polarity compared to methyl or carboxylic acid groups in analogues like 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid . This may affect solubility and bioavailability.

Physicochemical Properties

  • Solubility: The title compound’s hydroxyl group likely improves solubility in polar solvents compared to 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid, which is only slightly soluble in chloroform and methanol .
  • Crystallography : The dihedral angle between the 4-bromophenyl ring and benzofuran core (8.4°) is smaller than angles observed in some fluorophenyl derivatives, suggesting tighter molecular packing .

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